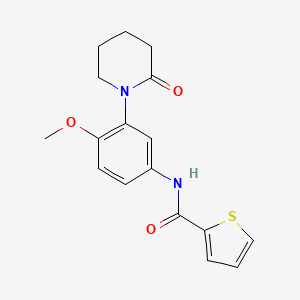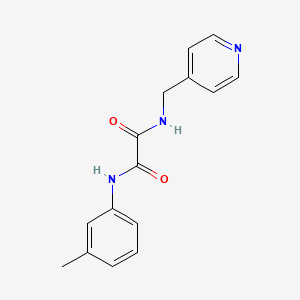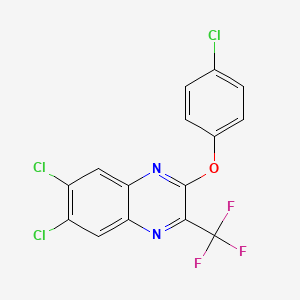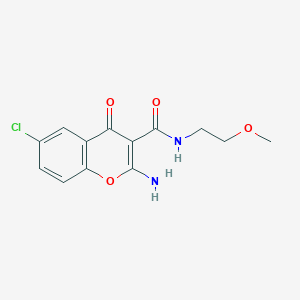
Allyl-(2-Iodophenyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (2-iodophenyl) ether, also known as 2-(2-iodophenoxy)propene, is an organic compound with the chemical formula C9H9IO. It is a derivative of the more common compound allyl phenyl ether .
Synthesis Analysis
Allyl phenyl ether, a related compound, is prepared by the reaction of sodium phenoxide with allyl bromide . The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .Molecular Structure Analysis
The molecular formula of Allyl (2-iodophenyl) ether is C9H9IO. The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis
Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .Physical and Chemical Properties Analysis
Allyl phenyl ether is a colorless solid with a melting point of 90°C and a boiling point of 191.7°C . The molecular weight of Allyl (2-iodophenyl) ether is 260.074.Wissenschaftliche Forschungsanwendungen
Dihydrobenzofuran-Derivate:
- Die Behandlung von Allyl-2-halogenphenyl-Ethern mit Tributylmanganat (n-Bu₃MnLi oder n-Bu₃MnMgBr) führt zu Dihydrobenzofuran-Derivaten in guter Ausbeute . Diese Verbindungen finden Anwendungen in der pharmazeutischen Chemie, da sie diverse biologische Aktivitäten aufweisen.
Bromierte Flammschutzmittel (BFR)
Allyl-(2-Iodophenyl)ether spielt eine Rolle bei der Synthese von bromierten Flammschutzmitteln. Insbesondere:
- Bis zu 25 % von Tetrabrombisphenol A (TBBPA) wird modifiziert, um TBBPA-Derivate zu produzieren, darunter TBBPA-Bis(allylether) (TBBPA-BAE). Diese Derivate werden in elektronischen Produkten, Textilien und Kunststoffen weit verbreitet eingesetzt .
Kaskadenreaktionen zur Benzofuran-Synthese
Neuere Forschungen haben die Synthese von Benzofuran-Derivaten unter Verwendung von this compound untersucht:
- Yang, Zhang, Walsh und Mitarbeiter entwickelten eine intermolekulare Radikalkopplungs-Kaskadenreaktion zwischen 2-Iodophenyl-Allenylether und Ketimin-Substraten, die zu Benzofuran-Produkten führt . Diese Verbindungen finden Anwendungen in der organischen Synthese und in der Materialwissenschaft.
Wirkmechanismus
Target of Action
The primary target of Allyl (2-iodophenyl) ether is the formation of dihydrobenzofuran derivatives . This compound interacts with tributylmanganate to initiate a radical cyclization process .
Mode of Action
Allyl (2-iodophenyl) ether undergoes a radical cyclization process when treated with tributylmanganate . This process involves the formation of a radical by treatment of iodophenol or iodoaniline derivatives with tributylmanganate (II), followed by radical cyclization, and recombination of radical and manganese species giving alkylmanganese (II) compound .
Biochemical Pathways
The radical cyclization process initiated by Allyl (2-iodophenyl) ether affects the formation of dihydrobenzofuran derivatives . This process also leads to the production of indoline derivatives starting from 2-iodoaniline compounds .
Pharmacokinetics
Its interaction with tributylmanganate suggests that it may have good reactivity and potential bioavailability .
Result of Action
The result of the action of Allyl (2-iodophenyl) ether is the production of dihydrobenzofuran derivatives and indoline derivatives . These compounds are produced in good yield, indicating the efficiency of the radical cyclization process .
Action Environment
The action of Allyl (2-iodophenyl) ether is influenced by the presence of tributylmanganate, which acts as a catalyst in the radical cyclization process . The reaction can proceed in the presence of a catalytic amount of manganese (II) chloride under atmospheric oxygen .
Safety and Hazards
Zukünftige Richtungen
The first iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes was achieved . This reaction tolerates a wide range of functionalities and was found to be applicable to the oxidative transformation of allylic acetates . This represents a promising direction for future research and applications of allyl ethers.
Eigenschaften
IUPAC Name |
1-iodo-2-prop-2-enoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOKENAONNPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595912.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)
![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)
![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)
